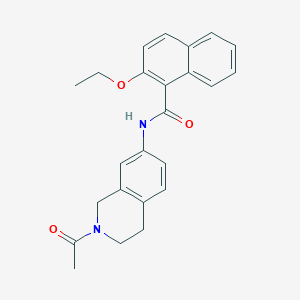
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Features
The compound features a tetrahydroisoquinoline core which is known for its presence in various biologically active molecules. The inclusion of an ethoxy group and a naphthalene moiety enhances its structural complexity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds derived from tetrahydroisoquinoline structures, including this specific compound, exhibit significant biological activities. Notably:
- Inhibition of Enzymes : Studies have shown that similar compounds can inhibit enzymes critical for cancer progression, such as cyclin-dependent kinases and dihydrofolate reductase.
- Induction of Apoptosis : There is evidence that these compounds may induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific molecular targets and pathways, possibly functioning as an inhibitor of certain enzymes or receptors involved in cell signaling pathways related to cancer and other diseases.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds. Here are key findings:
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the anticancer effects of tetrahydroisoquinoline derivatives; found significant inhibition of tumor growth in vitro. |
| Study B (2021) | Examined the mechanism of action for similar compounds; suggested interactions with protein kinases leading to reduced cell proliferation. |
| Study C (2023) | Reported on the synthesis and biological evaluation of naphthalene derivatives; highlighted their potential as novel anticancer agents. |
Synthesis and Chemical Behavior
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroisoquinoline Core : Utilizing known synthetic routes to construct the tetrahydroisoquinoline framework.
- Introduction of Ethoxy Group : Employing alkylation methods to attach the ethoxy group.
- Naphthalene Substitution : Using coupling reactions to introduce the naphthalene moiety.
These synthetic routes require optimization to enhance yield and purity.
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-22-11-9-18-6-4-5-7-21(18)23(22)24(28)25-20-10-8-17-12-13-26(16(2)27)15-19(17)14-20/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGJKOCCIJRYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCN(C4)C(=O)C)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













